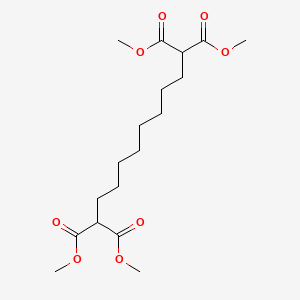
(2-Methyl-1-phenylpropyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-phenylpropyl) acetate can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-phenylpropanol with acetic acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial biotransformations. Various microbial strains, such as Saccharomyces cerevisiae, are employed to convert prochiral or racemic substrates into optically pure this compound through enantioselective hydrolysis .
化学反应分析
Types of Reactions: (2-Methyl-1-phenylpropyl) acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-phenylpropionic acid.
Reduction: Reduction reactions can convert it back to 2-methyl-2-phenylpropanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-2-phenylpropionic acid.
Reduction: 2-Methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Methyl-1-phenylpropyl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving microbial biotransformations and enzyme catalysis.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (2-Methyl-1-phenylpropyl) acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into different metabolites. These metabolites can then exert their effects through interactions with cellular receptors and signaling pathways .
相似化合物的比较
- 2-Methyl-3-phenylpropionic acid
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenyl-1-propanol
Comparison: (2-Methyl-1-phenylpropyl) acetate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its analogs. For instance, while 2-Methyl-3-phenylpropionic acid is an acid, this compound is an ester, leading to differences in reactivity and applications .
属性
CAS 编号 |
5706-87-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
(2-methyl-1-phenylpropyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(14-10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChI 键 |
UMFZMZGXBJNXDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=C1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967798.png)

![3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)
![4-[(2-Hydroxybenzylidene)amino]phenol](/img/structure/B11967822.png)

![4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11967838.png)

![Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate](/img/structure/B11967852.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11967855.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967860.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11967867.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien](/img/structure/B11967870.png)
![Ethyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967886.png)
![methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967887.png)
